![molecular formula C19H22BrN3O4S B244341 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244341.png)
3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, also known as BRL-15572, is a novel and potent antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that is predominantly expressed in the central nervous system and plays a crucial role in regulating wakefulness and arousal. BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is involved in the regulation of wakefulness and arousal. 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide blocks the binding of orexin to the receptor, which leads to a decrease in wakefulness and arousal. This mechanism of action makes 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide a potential therapeutic agent for sleep disorders and other neurological disorders associated with hyperarousal.
Biochemical and physiological effects:
3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. It has also been shown to decrease wakefulness and increase non-REM sleep in animals. 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to have a good safety profile and does not produce significant adverse effects.
実験室実験の利点と制限
3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has several advantages for use in lab experiments. It is a selective antagonist of the orexin-1 receptor, which makes it useful for studying the role of orexin-1 receptor in various physiological and pathological conditions. 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has also been shown to have a good safety profile and does not produce significant adverse effects. However, one limitation of 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is that it is a relatively new compound, and its long-term effects are not well understood.
将来の方向性
There are several future directions for the study of 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide. One potential direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety disorders, depression, and schizophrenia. Another direction is to study the long-term effects of 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide and its potential for tolerance and dependence. Finally, more research is needed to understand the role of orexin-1 receptor in various physiological and pathological conditions and how 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide can be used to modulate its activity.
合成法
3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 3-bromo-4-methoxybenzoyl chloride with 4-(methylsulfonyl)piperazine in the presence of a base to form the intermediate. The intermediate is then reacted with 2-(4-aminophenyl)acetamide to yield the final product, 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide.
科学的研究の応用
3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties in preclinical studies. 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has also been studied for its potential use in the treatment of sleep disorders, such as narcolepsy and insomnia.
特性
分子式 |
C19H22BrN3O4S |
---|---|
分子量 |
468.4 g/mol |
IUPAC名 |
3-bromo-4-methoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H22BrN3O4S/c1-27-18-8-7-14(13-15(18)20)19(24)21-16-5-3-4-6-17(16)22-9-11-23(12-10-22)28(2,25)26/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
InChIキー |
RGYGNVMOHPHRPS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)Br |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。